ethyl 3-{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Description
Ethyl 3-{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at three positions:
- Position 7: A 2-fluorobenzyloxy group (electron-withdrawing fluorine at the ortho position of the benzyl ring).
- Position 4: A methyl group.
- Position 3: An ethyl propanoate ester chain.
Fluorination at the benzyl group may enhance metabolic stability and lipophilicity compared to non-fluorinated analogues .
Properties
Molecular Formula |
C22H21FO5 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
ethyl 3-[7-[(2-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C22H21FO5/c1-3-26-21(24)11-10-18-14(2)17-9-8-16(12-20(17)28-22(18)25)27-13-15-6-4-5-7-19(15)23/h4-9,12H,3,10-11,13H2,1-2H3 |
InChI Key |
GGRVMDFLBHMJLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3F)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via an etherification reaction using 2-fluorobenzyl bromide and a suitable base such as potassium carbonate.
Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl propanoate using a suitable esterification reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the 2-fluorobenzyl group is attached. Common reagents include nucleophiles like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted chromen-2-one derivatives
Scientific Research Applications
Ethyl 3-{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: The compound can inhibit specific enzymes involved in various biochemical pathways, leading to altered cellular functions.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Reactive Oxygen Species (ROS) Scavenging: The compound may act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage.
Comparison with Similar Compounds
Key Structural Variations
The compound is compared to four analogues (Table 1), differing primarily in the substituents on the benzyloxy group at position 7 of the coumarin core.
Table 1: Structural Comparison of Coumarin Derivatives
Electronic and Steric Effects
- Fluorine vs. Benzyloxy (CAS 858754-99-1) : The fluorine atom in the primary compound increases electron-withdrawing effects compared to the simple benzyloxy group in CAS 858754-99-1. This could enhance binding affinity to targets requiring polarized interactions .
- The methoxy group (-OCH3) may introduce steric hindrance, affecting conformational flexibility .
- Trifluoromethyl Group (CAS 573973-49-6) : The -CF3 group in CAS 573973-49-6 is both electron-withdrawing and highly hydrophobic, likely improving membrane permeability and resistance to oxidative metabolism .
Biological Activity
Ethyl 3-{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound belonging to the class of chromenone derivatives. Its unique structure, which includes a chromenone core with various substituents, suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 374.4 g/mol. The presence of fluorine and the chromenone structure are believed to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21O5F |
| Molecular Weight | 374.4 g/mol |
| Structure | Chromenone derivative |
| Functional Groups | Ether, ester, carbonyl |
Biological Activities
Research indicates that compounds with similar chromenone structures exhibit various biological activities, including:
- Antioxidant Activity : Chromenone derivatives are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that this compound could induce apoptosis in cancer cells through modulation of signaling pathways.
The mechanism by which this compound exerts its effects may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially altering their activity.
- Receptor Binding : The unique structural features may enhance binding affinity to biological receptors, influencing cellular responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Antioxidant Activity Study : A study demonstrated that chromenone derivatives exhibited significant scavenging activity against DPPH radicals, indicating their potential as natural antioxidants .
- Anti-inflammatory Research : Another investigation revealed that related compounds could reduce levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism for their anti-inflammatory effects .
- Anticancer Potential : Research on structurally similar compounds showed that they could inhibit cell proliferation in various cancer cell lines, supporting the hypothesis that this compound may share similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
